
4,4'-Cyclohexylidenebis-phenol dimethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4'-Cyclohexylidenebis-phenol dimethanesulfonate (CHPDMS) is an organic compound that can be used as a reagent in a variety of chemical reactions. It has been used in a wide range of applications, such as in the synthesis of pharmaceuticals, organic materials, and other compounds. It is also used in laboratory experiments to study the properties of various substances. CHPDMS is a colorless, water-soluble compound that is relatively stable and non-toxic.
Applications De Recherche Scientifique
4,4'-Cyclohexylidenebis-phenol dimethanesulfonate has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, organic materials, and other compounds. It has also been used in the synthesis of polymers, such as polyurethanes and polycarbonates. Additionally, 4,4'-Cyclohexylidenebis-phenol dimethanesulfonate has been used to study the properties of various substances, such as their reactivity, solubility, and stability.
Mécanisme D'action
The mechanism of action of 4,4'-Cyclohexylidenebis-phenol dimethanesulfonate is not entirely understood. However, it is believed to be related to its ability to form a coordination complex with metal ions, such as transition metals. This coordination complex is believed to facilitate the formation of carbon-carbon bonds between two organic molecules, which is essential for the synthesis of various compounds. Additionally, 4,4'-Cyclohexylidenebis-phenol dimethanesulfonate may also act as an acid or base, depending on the reaction conditions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4,4'-Cyclohexylidenebis-phenol dimethanesulfonate are not well understood. However, it is believed to be non-toxic and relatively stable in aqueous solutions. Additionally, it may be able to interact with some proteins and enzymes, which could potentially have an effect on the biochemical and physiological processes of the body.
Avantages Et Limitations Des Expériences En Laboratoire
4,4'-Cyclohexylidenebis-phenol dimethanesulfonate has several advantages for use in laboratory experiments. It is relatively stable and non-toxic, making it safe to use in a variety of experiments. Additionally, it is water-soluble and can be used in a variety of solvents, which makes it versatile and easy to use. The main limitation of 4,4'-Cyclohexylidenebis-phenol dimethanesulfonate is that it is not very reactive, which can make it difficult to synthesize certain compounds.
Orientations Futures
The future directions for 4,4'-Cyclohexylidenebis-phenol dimethanesulfonate are numerous. One potential direction is to further explore its potential as a reagent in chemical reactions. This could include exploring its ability to form coordination complexes with metal ions and its potential as an acid or base. Additionally, further research could be done to explore its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals and other compounds. Finally, further research could be done to explore its potential as a catalyst for other reactions, such as the Sonogashira coupling reaction.
Méthodes De Synthèse
4,4'-Cyclohexylidenebis-phenol dimethanesulfonate can be synthesized through a variety of methods, including the classical Grignard reaction and the more modern Sonogashira coupling reaction. The Grignard reaction involves the use of a magnesium-based reagent to form a carbonyl group from an organic halide. The Sonogashira coupling reaction uses a palladium-based catalyst to form a carbon-carbon bond between two organic molecules. Both reactions require careful control of reaction conditions, as well as the use of a suitable solvent and an inert atmosphere.
Propriétés
IUPAC Name |
[4-[1-(4-methylsulfonyloxyphenyl)cyclohexyl]phenyl] methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O6S2/c1-27(21,22)25-18-10-6-16(7-11-18)20(14-4-3-5-15-20)17-8-12-19(13-9-17)26-28(2,23)24/h6-13H,3-5,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNVQZPFFGDIJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CC=C(C=C1)C2(CCCCC2)C3=CC=C(C=C3)OS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Cyclohexylidenebis-phenol dimethanesulfonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

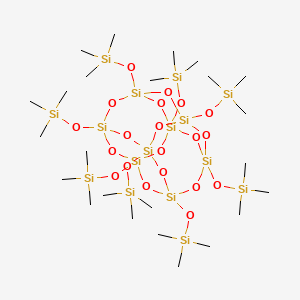
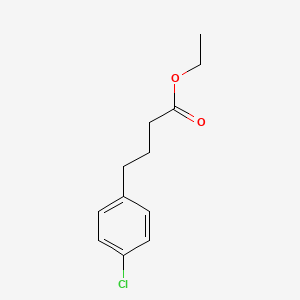


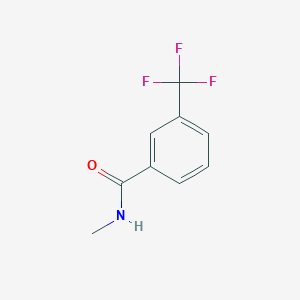
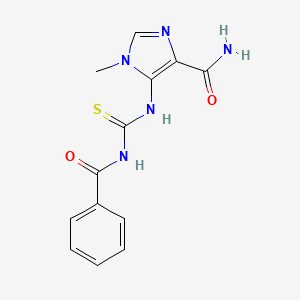
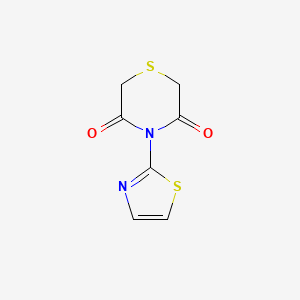



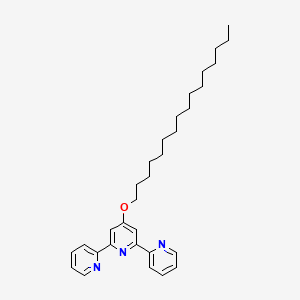
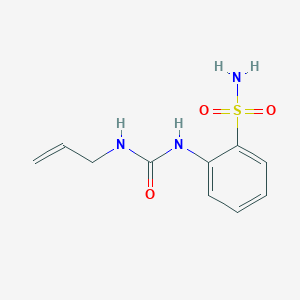
![(S)-2-Isopropyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B6292305.png)
